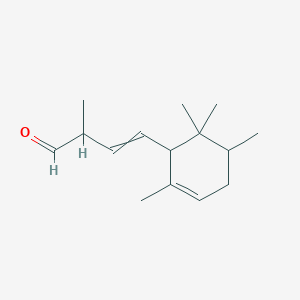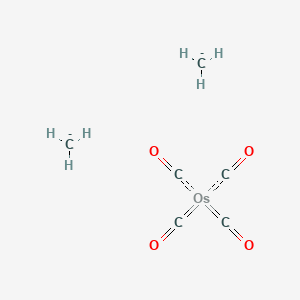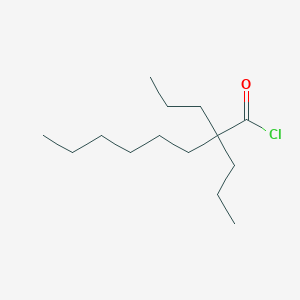
2,2-Dipropyloctanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dipropyloctanoyl chloride is an organic compound belonging to the class of acid chlorides. It is characterized by the presence of a carbonyl group bonded to a chlorine atom and an octane chain with two propyl groups attached to the second carbon atom. This compound is used in various chemical reactions, particularly in organic synthesis, due to its reactivity and ability to form derivatives.
準備方法
Synthetic Routes and Reaction Conditions: 2,2-Dipropyloctanoyl chloride can be synthesized through the reaction of 2,2-dipropyloctanoic acid with reagents such as thionyl chloride, phosphorus trichloride, or phosphorus pentachloride. The general reaction involves the substitution of the hydroxyl group in the carboxylic acid with a chlorine atom.
Reaction with Thionyl Chloride:
2,2-Dipropyloctanoic acid+Thionyl chloride→2,2-Dipropyloctanoyl chloride+Sulfur dioxide+Hydrogen chloride
Reaction with Phosphorus Trichloride:
32,2-Dipropyloctanoic acid+Phosphorus trichloride→32,2-Dipropyloctanoyl chloride+Phosphorous acid
Reaction with Phosphorus Pentachloride:
32,2-Dipropyloctanoic acid+Phosphorus pentachloride→32,2-Dipropyloctanoyl chloride+Phosphoryl chloride+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using thionyl chloride due to its efficiency and the gaseous by-products that simplify purification processes .
化学反応の分析
Types of Reactions: 2,2-Dipropyloctanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: Reacts with water to form 2,2-dipropyloctanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines to form amides.
Alcohols: Reaction with alcohols to form esters.
Water: Hydrolysis to form the parent carboxylic acid.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions
科学的研究の応用
2,2-Dipropyloctanoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the preparation of drug molecules and active pharmaceutical ingredients.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biochemistry: Used in the modification of biomolecules for research purposes .
作用機序
The mechanism of action of 2,2-dipropyloctanoyl chloride involves its high reactivity due to the presence of the electrophilic carbonyl carbon. This carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
類似化合物との比較
2,2-Dipropyloctanoic acid: The parent carboxylic acid.
2,2-Dipropyloctanol: The corresponding alcohol.
2,2-Dipropyloctanamide: The corresponding amide.
Uniqueness: 2,2-Dipropyloctanoyl chloride is unique due to its high reactivity and versatility in forming a wide range of derivatives. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis .
特性
CAS番号 |
60631-37-0 |
|---|---|
分子式 |
C14H27ClO |
分子量 |
246.81 g/mol |
IUPAC名 |
2,2-dipropyloctanoyl chloride |
InChI |
InChI=1S/C14H27ClO/c1-4-7-8-9-12-14(10-5-2,11-6-3)13(15)16/h4-12H2,1-3H3 |
InChIキー |
CXWZSTUSWIELSH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCC)(CCC)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


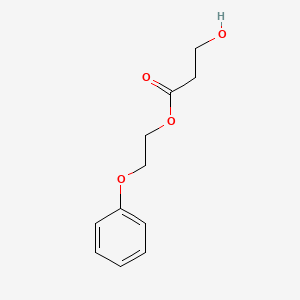

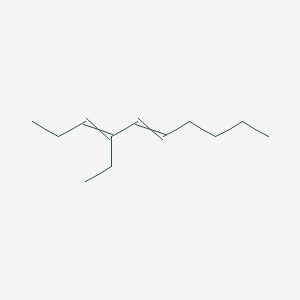
![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)



![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)
